molecular formula C9H8ClFO2 B1394730 3-Chloro-2-ethoxy-5-fluorobenzaldehyde CAS No. 883521-72-0

3-Chloro-2-ethoxy-5-fluorobenzaldehyde

Cat. No.: B1394730
CAS No.: 883521-72-0
M. Wt: 202.61 g/mol
InChI Key: YMQHBZMWPAQIGU-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxy-5-fluorobenzaldehyde is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol. It belongs to the class of aldehydes and is characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzaldehyde ring. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-2-fluorobenzaldehyde with ethyl alcohol in the presence of a base to introduce the ethoxy group . The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-2-ethoxy-5-fluorobenzaldehyde may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethoxy-5-fluorobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The chloro, ethoxy, and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-chloro-2-ethoxy-5-fluorobenzoic acid.

    Reduction: Formation of 3-chloro-2-ethoxy-5-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-ethoxy-5-fluorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethoxy-5-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules . The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluorobenzaldehyde: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    3-Chloro-5-ethoxy-2-fluorobenzaldehyde: Similar structure but different positioning of substituents, leading to variations in reactivity and applications.

    3-Chloro-2-ethoxybenzaldehyde:

Uniqueness

3-Chloro-2-ethoxy-5-fluorobenzaldehyde is unique due to the combination of chloro, ethoxy, and fluoro substituents on the benzaldehyde ring. This unique combination imparts distinct chemical properties, making it valuable for a wide range of applications in research and industry.

Properties

IUPAC Name

3-chloro-2-ethoxy-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9-6(5-12)3-7(11)4-8(9)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQHBZMWPAQIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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